molecular formula C27H28N2O4 B248379 1-[4-(3,5-DIMETHOXYBENZOYL)PIPERAZIN-1-YL]-2,2-DIPHENYLETHAN-1-ONE

1-[4-(3,5-DIMETHOXYBENZOYL)PIPERAZIN-1-YL]-2,2-DIPHENYLETHAN-1-ONE

Cat. No.: B248379
M. Wt: 444.5 g/mol
InChI Key: KOGVMZFOQVRTKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(3,5-DIMETHOXYBENZOYL)PIPERAZIN-1-YL]-2,2-DIPHENYLETHAN-1-ONE is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a piperazine ring substituted with a 3,5-dimethoxy-benzoyl group and a diphenyl-ethanone moiety. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable candidate for research in medicinal chemistry and other scientific disciplines.

Properties

Molecular Formula

C27H28N2O4

Molecular Weight

444.5 g/mol

IUPAC Name

1-[4-(3,5-dimethoxybenzoyl)piperazin-1-yl]-2,2-diphenylethanone

InChI

InChI=1S/C27H28N2O4/c1-32-23-17-22(18-24(19-23)33-2)26(30)28-13-15-29(16-14-28)27(31)25(20-9-5-3-6-10-20)21-11-7-4-8-12-21/h3-12,17-19,25H,13-16H2,1-2H3

InChI Key

KOGVMZFOQVRTKW-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1)C(=O)N2CCN(CC2)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4)OC

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)N2CCN(CC2)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(3,5-DIMETHOXYBENZOYL)PIPERAZIN-1-YL]-2,2-DIPHENYLETHAN-1-ONE typically involves multiple steps. One common method starts with the preparation of 3,5-dimethoxy-benzoyl chloride, which is then reacted with piperazine to form the intermediate 4-(3,5-dimethoxy-benzoyl)-piperazine. This intermediate is subsequently reacted with 2,2-diphenyl-ethanone under appropriate conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[4-(3,5-DIMETHOXYBENZOYL)PIPERAZIN-1-YL]-2,2-DIPHENYLETHAN-1-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzoyl ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.

    Substitution: Reagents such as bromine or nitric acid can be used for electrophilic aromatic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

1-[4-(3,5-DIMETHOXYBENZOYL)PIPERAZIN-1-YL]-2,2-DIPHENYLETHAN-1-ONE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[4-(3,5-DIMETHOXYBENZOYL)PIPERAZIN-1-YL]-2,2-DIPHENYLETHAN-1-ONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 1-[4-(3,4-Dimethoxy-benzoyl)-piperazin-1-yl]-2,2-diphenyl-ethanone
  • 1-[4-(3,5-Dimethoxy-benzoyl)-piperazin-1-yl]-2,2-diphenyl-ethanol

Uniqueness

1-[4-(3,5-DIMETHOXYBENZOYL)PIPERAZIN-1-YL]-2,2-DIPHENYLETHAN-1-ONE is unique due to its specific substitution pattern and the presence of both a piperazine ring and a diphenyl-ethanone moiety. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .

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